molecular formula C16H20N2O4S B2651150 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 868215-58-1

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2651150
CAS RN: 868215-58-1
M. Wt: 336.41
InChI Key: DSXIMSYFRUWQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DT-13 is a synthetic compound that belongs to the class of thiomorpholines, which are heterocyclic organic compounds that contain a sulfur atom in a six-membered ring.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • Antifungal Agents : Compounds structurally related to the specified chemical have been identified as potent antifungal agents, effective against Candida and Aspergillus species. Enhancements in the plasmatic stability of these compounds have been achieved by modifying their molecular structure, which has led to broad-spectrum antifungal activities, including against molds and dermatophytes, with demonstrated in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

  • Antimicrobial Evaluation : A series of compounds featuring modifications of the core structure showed significant antimicrobial and hemolytic activity. Certain derivatives were highlighted for their potent activity against a panel of microbes, indicating the potential for further biological screening and application trials (Gul et al., 2017).

Structural and Synthetic Studies

  • Structural Aspects of Amides : Studies on isoquinoline derivatives, closely related to the compound of interest, have revealed their capability to form gels and crystalline salts upon treatment with mineral acids. These findings point towards the unique structural properties and potential applications of such compounds in creating host–guest complexes with enhanced fluorescence emission (Karmakar et al., 2007).

  • Synthesis of Related Compounds : Research on the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which shares a functional group similarity, outlines a practical synthetic route offering insights into methodologies that could potentially be adapted for synthesizing the compound (Wenpeng et al., 2014).

properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-4-22-13-8-6-5-7-12(13)17-14(19)9-18-15(20)10(2)23-11(3)16(18)21/h5-8,10-11H,4,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXIMSYFRUWQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C(SC(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331939
Record name 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide

CAS RN

868215-58-1
Record name 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.